molecular formula C8H5F2NS B15331416 7-(Difluoromethyl)benzo[d]isothiazole

7-(Difluoromethyl)benzo[d]isothiazole

Cat. No.: B15331416
M. Wt: 185.20 g/mol
InChI Key: OJIMJYICIIBYRJ-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)benzo[d]isothiazole is a heterocyclic compound featuring a benzo[d]isothiazole core with a difluoromethyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)benzo[d]isothiazole typically involves the introduction of the difluoromethyl group onto a pre-formed benzo[d]isothiazole scaffold. One common method includes the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base. The reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide or acetonitrile, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance the efficiency and scalability of the synthesis. These methods often utilize automated systems to precisely control reaction parameters, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-(Difluoromethyl)benzo[d]isothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzo[d]isothiazoles .

Scientific Research Applications

7-(Difluoromethyl)benzo[d]isothiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)benzo[d]isothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with the target. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Uniqueness: The presence of the difluoromethyl group in 7-(Difluoromethyl)benzo[d]isothiazole imparts unique electronic and steric properties, enhancing its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C8H5F2NS

Molecular Weight

185.20 g/mol

IUPAC Name

5-(difluoromethyl)-1,2-benzothiazole

InChI

InChI=1S/C8H5F2NS/c9-8(10)5-1-2-7-6(3-5)4-11-12-7/h1-4,8H

InChI Key

OJIMJYICIIBYRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)F)C=NS2

Origin of Product

United States

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